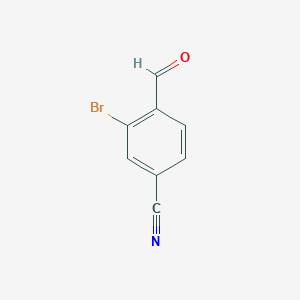

3-Bromo-4-formylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHKMYHLJHBOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608253 | |

| Record name | 3-Bromo-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89891-69-0 | |

| Record name | 3-Bromo-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-formylbenzonitrile

CAS Number: 89891-69-0 Synonyms: 2-Bromo-4-cyanobenzaldehyde

This technical guide provides a comprehensive overview of 3-Bromo-4-formylbenzonitrile, a versatile trifunctional building block crucial for researchers, scientists, and professionals in drug development and fine chemical synthesis. Its unique arrangement of bromo, formyl (aldehyde), and cyano (nitrile) groups on a benzene ring offers a rich platform for complex molecular architecture.

Physicochemical and Computed Properties

This compound is a solid at room temperature. Its key properties are summarized below, providing essential data for reaction planning and safety assessments.

| Property | Value | Source |

| CAS Number | 89891-69-0 | [1][2][3] |

| Molecular Formula | C₈H₄BrNO | [2][3] |

| Molecular Weight | 210.03 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Melting Point | 121-124°C | |

| SMILES | C1=CC(=C(C=C1C#N)Br)C=O | [2] |

| Appearance | White to off-white or yellow solid | [4][5] |

| Purity | Typically ≥97% | [3] |

| Topological Polar Surface Area (TPSA) | 40.9 Ų | [2] |

| logP (Computed) | 2.13 | [3] |

Synthesis and Production

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and common laboratory-scale synthesis route involves the selective bromination of a suitable precursor, 4-formylbenzonitrile. The aldehyde group is moderately deactivating and directs electrophilic substitution to the meta position, while the nitrile group is strongly deactivating, also directing meta. This makes the position ortho to the aldehyde and meta to the nitrile (the 3-position) the most likely site for bromination.

Experimental Protocol: Plausible Synthesis via Electrophilic Bromination

This protocol is a representative example based on standard organic chemistry principles for the bromination of aromatic aldehydes.

-

Reaction Setup: To a solution of 4-formylbenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask, add a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃). The flask is equipped with a magnetic stirrer and placed in an ice bath to maintain a low temperature (0-5°C).

-

Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the stirred mixture. The reaction is exothermic and the temperature should be carefully monitored.

-

Reaction Monitoring: Allow the reaction to stir at low temperature for several hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench the mixture by pouring it into a cold aqueous solution of a reducing agent, such as sodium thiosulfate, to destroy any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Core Reactivity and Applications in Drug Development

This compound is not typically a pharmacologically active agent itself but serves as a critical intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical transformations.

-

Bromo Group: The aryl bromide is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

-

Formyl Group: The aldehyde is amenable to a wide range of reactions, including reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

Key Application: Suzuki-Miyaura Cross-Coupling

A paramount application of this building block is in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester), forming a new C-C bond with high efficiency and functional group tolerance.[8][9] This reaction is a cornerstone of modern pharmaceutical manufacturing.[7]

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash, dry, and concentrate the combined organic layers. The crude product is then purified, usually by column chromatography on silica gel, to yield the desired biaryl product.

This strategy allows for the introduction of diverse aryl or heteroaryl moieties at the 3-position, rapidly building molecular complexity. For instance, coupling with a phenylboronic acid would yield 3-phenyl-4-formylbenzonitrile, a scaffold for further elaboration using the aldehyde and nitrile handles. This approach is instrumental in synthesizing inhibitors for various biological targets, such as the gout treatment drug Febuxostat, which is built from a related brominated benzonitrile intermediate.[10]

Safety and Handling

This compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound (CAS: 89891-69-0) is a high-value chemical intermediate offering significant strategic advantages in multistep organic synthesis. Its three distinct functional groups provide a toolkit for constructing complex molecules, with its role in palladium-catalyzed cross-coupling reactions being particularly noteworthy. For professionals in drug discovery and development, this compound represents a key building block for accessing novel chemical space and accelerating the synthesis of potential therapeutic agents.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound | C8H4BrNO | CID 20510518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-Bromo-4-fluorobenzeneacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-4-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-formylbenzonitrile, also known as 2-bromo-4-cyanobenzaldehyde, is a substituted aromatic nitrile and aldehyde. Its bifunctional nature, featuring both a reactive aldehyde group and a nitrile group on a halogenated benzene ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the tables below. While some experimental data is available, other values are predicted based on computational models.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Bromo-4-cyanobenzaldehyde[2][3], 3-Bromo-4-formyl-benzonitrile |

| CAS Number | 89891-69-0[2][3] |

| Molecular Formula | C₈H₄BrNO[2][3] |

| Molecular Weight | 210.03 g/mol [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)C=O[1] |

| InChI | InChI=1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H[1] |

| InChIKey | ADHKMYHLJHBOKB-UHFFFAOYSA-N[1] |

| Physical Property | Value | Source |

| Melting Point | 121-124 °C | Experimental |

| Boiling Point | 308 °C | Predicted |

| Solubility | No experimental data available. Predicted to be soluble in a range of organic solvents. | - |

| pKa | No experimental data available. | - |

| LogP | 1.8 | Predicted |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring, and one signal for the aldehyde proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.2 | s | - |

| Aromatic-H | 7.5 - 8.5 | m | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 188 - 195 |

| C-Br | 120 - 130 |

| C-CN | 110 - 120 |

| C≡N (Nitrile) | 115 - 125 |

| Aromatic C-H | 125 - 140 |

| Aromatic C (quaternary) | 130 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the aldehyde and nitrile functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=O (Aldehyde) | 1690 - 1715 | Strong |

| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (doublet) |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-Br | 500 - 600 | Medium to Strong |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 209/211 | Molecular ion (M⁺) and M+2 isotope peak for Bromine |

| 182/184 | [M-CHO]⁺ |

| 102 | [M-Br-CHO]⁺ |

Chemical Reactivity and Synthesis

This compound possesses three reactive sites: the aldehyde, the nitrile, and the carbon-bromine bond. The aldehyde group can undergo nucleophilic addition and oxidation/reduction reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

Proposed Synthesis Workflow

A common synthetic route to this compound likely involves the bromination of 4-formylbenzonitrile or the oxidation of 3-bromo-4-methylbenzonitrile. A detailed experimental protocol for a similar compound, 4-bromo-3-formylbenzonitrile, has been reported and can be adapted.

Caption: Proposed synthesis of this compound.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, the following is a generalized procedure based on the synthesis of a positional isomer, which can serve as a starting point for optimization.

Synthesis of 4-Bromo-3-formylbenzonitrile (for adaptation):

-

Materials: 4-bromo-3-methylbenzonitrile, N-bromosuccinimide (NBS), 2,2'-azobis(2-methylpropionitrile) (AIBN), carbon tetrachloride (CCl₄), dimethylformamide (DMF), sodium acetate (NaOAc), sodium hydroxide (NaOH), methanol, ethyl acetate, hexane, silica gel.

-

Step 1: Bromination. 4-bromo-3-methylbenzonitrile is dissolved in CCl₄. NBS and a catalytic amount of AIBN are added. The mixture is refluxed for several hours. After completion, the reaction is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure.

-

Step 2: Hydrolysis. The crude brominated intermediate is dissolved in DMF, and sodium acetate is added. The mixture is heated. This is followed by hydrolysis with aqueous NaOH in methanol.

-

Purification: The final product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the benzonitrile scaffold is present in numerous biologically active molecules. For instance, some brominated isatin derivatives, which share some structural similarities, have been investigated for their anticancer activities.

Given its chemical reactivity, this compound is a promising starting material for the synthesis of libraries of compounds for drug discovery screening. The aldehyde can be used to synthesize imines, oximes, and other derivatives, while the bromo- and nitrile- functionalities allow for a diverse range of further modifications.

Caption: Potential derivatization of this compound.

No specific signaling pathways involving this compound have been identified in the reviewed literature.

Safety and Handling

This compound is classified as harmful and an irritant. The following GHS hazard statements apply:

-

H302: Harmful if swallowed[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with significant potential in synthetic organic chemistry, particularly for the development of novel compounds in the pharmaceutical and materials science sectors. While detailed experimental data on its properties and reactivity are still emerging, this guide provides a solid foundation for researchers interested in utilizing this compound in their work. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to 3-Bromo-4-formylbenzonitrile

Executive Summary: 3-Bromo-4-formylbenzonitrile is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a bromine atom, a formyl (aldehyde) group, and a nitrile moiety on a benzene ring, makes it a highly versatile synthetic intermediate. The strategic placement of these functional groups allows for a wide range of chemical transformations, including nucleophilic additions, reductions, oxidations, and transition-metal-catalyzed cross-coupling reactions. This document provides a comprehensive overview of its nomenclature, structure, physicochemical properties, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Nomenclature and Structure

This compound is systematically named based on the IUPAC rules for substituted benzonitrile. The nitrile group defines the parent name, and the substituents are numbered accordingly.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 89891-69-0 |

| Molecular Formula | C₈H₄BrNO |

| Synonym | 2-Bromo-4-cyanobenzaldehyde |

| InChIKey | ADHKMYHLJHBOKB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C#N)Br)C=O |

The molecule's planar aromatic core is substituted with three distinct functional groups that dictate its chemical behavior and synthetic potential.

2-bromo-4-cyanobenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 2-bromo-4-cyanobenzaldehyde

Introduction

2-Bromo-4-cyanobenzaldehyde is an aromatic organic compound that serves as a valuable intermediate in the synthesis of various chemical entities, particularly in the fields of pharmaceuticals and materials science.[1] Its bifunctional nature, featuring both a reactive aldehyde group and a nitrile group, along with the presence of a bromine atom, allows for a diverse range of chemical transformations. A thorough understanding of its physical properties is paramount for its effective handling, storage, and application in research and development. This guide provides a detailed overview of the key physical characteristics of 2-bromo-4-cyanobenzaldehyde, along with standardized experimental protocols for their determination.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-bromo-4-cyanobenzaldehyde are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and reaction conditions.

| Property | Value |

| Molecular Formula | C₈H₄BrNO[2][3][4] |

| Molecular Weight | 210.03 g/mol [2][4] |

| Melting Point | 118-120 °C[2] |

| Boiling Point | 308 °C[2] |

| Density | 1.65 g/cm³[2] |

| Flash Point | 140 °C[2] |

| Appearance | Solid |

| Purity | 97%[3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C[2] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like 2-bromo-4-cyanobenzaldehyde.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end.[5] The tube is then gently tapped to pack the sample to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then placed in a heating bath (such as a Thiele tube or a Mel-Temp apparatus) containing a high-boiling liquid like paraffin oil.[7]

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[6] A heating rate of approximately 2°C per minute is recommended for accurate measurements.

-

Observation and Recording: The temperature at which the substance begins to melt (t₁) and the temperature at which it completely liquefies (t₂) are recorded.[5] The melting point range is reported as t₁ - t₂.[8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][9]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[9] A capillary tube, sealed at one end, is placed inverted into the liquid.[9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[9][10] The thermometer bulb and the test tube should be at the same level.[9]

-

Heating: The apparatus is heated slowly and uniformly.[9]

-

Observation and Recording: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9] This temperature is the boiling point of the liquid.[11]

Density Determination

Density is defined as the mass of a substance per unit volume.[12]

Methodology: Volumetric Flask Method

-

Mass of Empty Flask: A clean and dry volumetric flask with its stopper is accurately weighed (W1).[12]

-

Mass of Flask with Water: The flask is filled to the mark with distilled water and weighed again (W2).[12] The temperature of the water should be recorded to find its density from standard tables.

-

Mass of Flask with Sample: The flask is emptied, dried thoroughly, and then filled to the mark with the liquid sample. It is then weighed for a third time (W3).[12]

-

Calculation:

-

Mass of water = W2 - W1

-

Volume of the flask = (Mass of water) / (Density of water at the recorded temperature)

-

Mass of the liquid sample = W3 - W1

-

Density of the liquid sample = (Mass of the liquid sample) / (Volume of the flask)

-

Solubility Determination

Solubility tests provide valuable information about the functional groups present in a molecule.[13]

Methodology: Qualitative Analysis

-

Sample and Solvent: Place approximately 0.1 g of the solid compound (or 0.2 mL if liquid) into a small test tube.[13]

-

Addition of Solvent: Add 3 mL of the chosen solvent (e.g., water, ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄) in portions, shaking vigorously after each addition.[13][14]

-

Observation: Observe whether the compound dissolves completely. Solubility is generally defined as the dissolution of the solute to form a homogeneous solution.[15]

-

Systematic Testing: A systematic approach is often employed. Typically, solubility is first tested in water.[13] If insoluble, tests are then conducted in dilute acid and base to determine the presence of basic or acidic functional groups.[13][16]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical characterization of a newly synthesized or unknown solid organic compound.

Caption: Workflow for the physical and structural characterization of a solid organic compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. aobchem.com [aobchem.com]

- 4. scbt.com [scbt.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. scribd.com [scribd.com]

A Comprehensive Technical Overview of 3-Bromo-4-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical and physical properties of 3-Bromo-4-formylbenzonitrile, a key intermediate in various synthetic applications. The information is curated for professionals engaged in research and development within the pharmaceutical and chemical industries.

Core Chemical Properties

This compound is an aromatic compound featuring bromo, formyl, and nitrile functional groups. These groups make it a versatile building block for the synthesis of more complex molecules. Its identity and fundamental properties are summarized below.

| Property | Data | Citation(s) |

| Molecular Formula | C₈H₄BrNO | [1][2][3][4] |

| Molecular Weight | 210.03 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 89891-69-0 | [1][2][3][4] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)C=O | [1][2][5] |

| InChIKey | ADHKMYHLJHBOKB-UHFFFAOYSA-N | [1][2] |

| Synonyms | 2-Bromo-4-cyanobenzaldehyde, 2-bromo-4-cyanobenzladehyde | [2][3] |

| Monoisotopic Mass | 208.94763 Da | [2][5] |

Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis of this compound are highly specific and typically proprietary or found within subscription-based chemical literature. However, a general approach to its synthesis can be inferred from procedures for structurally similar compounds. For instance, the synthesis of related benzonitriles often involves the bromination of a formylbenzonitrile precursor or the formylation of a bromobenzonitrile starting material.

Analytical characterization of this compound to confirm its identity and purity routinely employs standard spectroscopic and chromatographic techniques. While specific instrument parameters would be application-dependent, the typical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) confirm the molecular weight and fragmentation pattern.[6][7]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[6][7]

Researchers seeking to perform reactions with or analyze this compound should develop specific methods based on standard chemical principles and validate them accordingly. Suppliers often provide access to analytical data such as NMR, HPLC, or LC-MS upon request.[6][7]

Compound Characterization Workflow

The logical workflow for the identification and characterization of a chemical intermediate like this compound is crucial for ensuring quality and consistency in research and drug development. This process confirms the structure and purity of the compound before its use in subsequent synthetic steps.

Caption: Workflow for Chemical Compound Characterization.

References

- 1. This compound | CAS 89891-69-0 [matrix-fine-chemicals.com]

- 2. This compound | C8H4BrNO | CID 20510518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. bridgeorganics.com [bridgeorganics.com]

- 5. PubChemLite - this compound (C8H4BrNO) [pubchemlite.lcsb.uni.lu]

- 6. 89891-69-0|this compound|BLD Pharm [bldpharm.com]

- 7. 89891-69-0 | 2-Bromo-4-cyanobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Spectroscopic Analysis of 3-Bromo-4-formylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-formylbenzonitrile (C₈H₄BrNO), a key intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~10.2 | s | - | 1H | H-C=O (Aldehyde) |

| ~8.1 | d | ~1.5 | 1H | H-2 |

| ~7.9 | dd | ~8.0, ~1.5 | 1H | H-6 |

| ~7.8 | d | ~8.0 | 1H | H-5 |

Note: Predicted values are based on the analysis of structurally similar compounds, such as 3-formylbenzonitrile and other substituted benzaldehydes.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (Aldehyde) |

| ~138 | C-4 |

| ~137 | C-6 |

| ~134 | C-2 |

| ~130 | C-5 |

| ~125 | C-3 (C-Br) |

| ~117 | C≡N (Nitrile) |

| ~114 | C-1 |

Note: Predicted values are based on analogous substituted benzonitriles and benzaldehydes.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~2230 | Strong | C≡N Stretch (Nitrile) |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Stretch |

| ~1200-1000 | Medium | In-plane C-H Bending |

| ~900-675 | Strong | Out-of-plane C-H Bending |

| ~700-500 | Medium-Strong | C-Br Stretch |

Table 4: Mass Spectrometry Data (Predicted)

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 211/209 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 210/208 | Moderate | [M-H]⁺ |

| 182/180 | Moderate | [M-CHO]⁺ |

| 129 | Low | [M-Br]⁺ |

| 102 | Moderate | [C₇H₄N]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. The monoisotopic mass of this compound is 208.94763 Da.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet-forming die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method is known to produce characteristic fragmentation patterns that aid in structural elucidation.[2]

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the major fragment ions to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic signatures.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-formylbenzonitrile from 4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust two-step synthetic pathway for the preparation of 3-bromo-4-formylbenzonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 4-fluorobenzaldehyde. The synthesis involves an initial electrophilic bromination of 4-fluorobenzaldehyde to yield the intermediate, 3-bromo-4-fluorobenzaldehyde. This is followed by a nucleophilic cyanation reaction to replace the fluorine atom with a nitrile group, affording the final product. This document details various established experimental protocols for each step, presents quantitative data in structured tables for easy comparison, and includes workflow diagrams to illustrate the synthetic process.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a bromine atom, an aldehyde, and a nitrile group on a benzene ring, allows for diverse downstream chemical modifications. This guide focuses on a practical and efficient synthetic route starting from 4-fluorobenzaldehyde, a common and cost-effective starting material. The synthesis is strategically divided into two primary transformations: bromination and cyanation.

Synthetic Pathway Overview

The overall synthetic transformation can be depicted as a two-step process. The first step involves the regioselective bromination of 4-fluorobenzaldehyde at the position ortho to the fluorine atom and meta to the aldehyde group. The second step is the displacement of the fluorine atom with a cyanide group to yield the target molecule.

An In-depth Technical Guide to the Reactivity of the Formyl Group in 3-Bromo-4-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in 3-Bromo-4-formylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document details the molecule's properties, the electronic effects influencing its reactivity, and a survey of common and important chemical transformations involving the aldehyde functionality.

Compound Overview and Physicochemical Properties

This compound, also known as 2-Bromo-4-cyanobenzaldehyde, is a substituted aromatic aldehyde with the chemical formula C₈H₄BrNO.[1][2] Its structure features a benzene ring substituted with a bromo group, a formyl (aldehyde) group, and a cyano (nitrile) group.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 89891-69-0 |

| Molecular Formula | C₈H₄BrNO |

| Molecular Weight | 210.03 g/mol |

| Appearance | White to yellow solid |

| Storage | 2-8°C, under an inert atmosphere |

Electronic Effects and Reactivity of the Formyl Group

The reactivity of the formyl group in this compound is significantly influenced by the electronic properties of the bromo and cyano substituents on the aromatic ring. Both the bromine atom and the nitrile group are strongly electron-withdrawing. This inductive and mesomeric withdrawal of electron density from the benzene ring makes the carbonyl carbon of the formyl group highly electrophilic and, therefore, more susceptible to nucleophilic attack. This enhanced reactivity is a key feature in the synthetic utility of this molecule.

Caption: Electronic effects of substituents on the formyl group.

Key Reactions of the Formyl Group

The enhanced electrophilicity of the formyl group in this compound allows it to participate in a wide range of chemical transformations. The following sections detail some of the most synthetically useful reactions.

Nucleophilic Addition Reactions

The quintessential reaction of aldehydes, nucleophilic addition, proceeds readily with this compound. A variety of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated.

Caption: General pathway for nucleophilic addition.

Reduction to an Alcohol

The formyl group can be readily reduced to a primary alcohol, yielding (2-Bromo-4-cyanophenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates.

Table 2: Reduction of this compound

| Product | Reagent | Solvent | Yield |

| (2-Bromo-4-cyanophenyl)methanol | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | High |

Experimental Protocol: Synthesis of (2-Bromo-4-cyanophenyl)methanol (Representative)

To a solution of this compound (1.0 eq) in methanol at 0°C is slowly added sodium borohydride (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours, or until completion as monitored by TLC. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.

Oxidation to a Carboxylic Acid

Oxidation of the formyl group provides 2-Bromo-4-cyanobenzoic acid, another valuable synthetic intermediate.[3]

Table 3: Oxidation of this compound

| Product | Reagent | Conditions | Yield |

| 2-Bromo-4-cyanobenzoic acid | Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | Good |

| 2-Bromo-4-cyanobenzoic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | Good |

Experimental Protocol: Synthesis of 2-Bromo-4-cyanobenzoic acid (Representative)

This compound (1.0 eq) is dissolved in a mixture of t-butanol and water. To this solution, a solution of potassium permanganate (2.0 eq) in water is added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with a saturated solution of sodium sulfite. The mixture is acidified with hydrochloric acid and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the carboxylic acid.

Condensation Reactions

The activated formyl group readily undergoes condensation reactions with various carbon nucleophiles, such as enolates and active methylene compounds.

In the presence of a base, this compound can react with ketones or other aldehydes containing α-hydrogens to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.

This reaction involves the condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base.

Caption: Condensation reaction pathways.

Olefination Reactions

The conversion of the carbonyl group to a carbon-carbon double bond is a powerful synthetic tool.

Reaction with a phosphorus ylide (Wittig reagent) allows for the formation of an alkene. The stereochemical outcome depends on the nature of the ylide.

The HWE reaction, utilizing a phosphonate carbanion, is a widely used alternative to the Wittig reaction, often providing higher E-selectivity and easier purification.

Table 4: Olefination of this compound (Representative Conditions)

| Reaction | Reagent | Base | Product |

| Wittig | Ph₃P=CHR | n-BuLi, NaH, or KHMDS | Alkene |

| HWE | (EtO)₂P(O)CH₂R | NaH, NaOEt, or DBU | (E)-Alkene |

digraph "Olefination_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wittig [label="Wittig Reagent\n(Ph₃P=CHR)"]; hwe [label="HWE Reagent\n((RO)₂P(O)CH₂R)"]; alkene [label="Alkene Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> wittig [label="Wittig Reaction"]; start -> hwe [label="HWE Reaction"]; wittig -> alkene; hwe -> alkene; }

Caption: Workflow for olefination reactions.

Spectroscopic Characterization (Predicted)

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aldehyde CHO | ~10.0 |

| Aromatic CH | 7.8 - 8.2 |

| ¹³C NMR | |

| Aldehyde C HO | ~190 |

| Aromatic C -Br | ~125 |

| Aromatic C -CN | ~115 |

| Aromatic C -CHO | ~135 |

| Aromatic C H | 130 - 140 |

| C N | ~117 |

Conclusion

This compound is a versatile and highly reactive building block in organic synthesis. The electron-withdrawing nature of the bromo and cyano substituents significantly activates the formyl group towards a wide array of chemical transformations, including nucleophilic addition, reduction, oxidation, and various condensation and olefination reactions. This high reactivity, coupled with the potential for further modification of the bromo and cyano groups, makes it an invaluable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide on the Stability and Storage of 3-Bromo-4-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-4-formylbenzonitrile (CAS No. 89891-69-0). The information is compiled from publicly available safety data sheets and supplier information to ensure safe handling, maintain compound integrity, and support its application in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₄BrNO[1] |

| Molecular Weight | 210.03 g/mol [1][2] |

| Appearance | Solid, Yellow[3] |

| Purity | ≥97%[1] |

| CAS Number | 89891-69-0[1][2] |

Stability Profile

This compound is stable under recommended storage conditions.[4] However, it is sensitive to certain environmental factors that can lead to degradation. Key stability considerations include:

-

Light Sensitivity: The compound is noted to be sensitive to light.[3][5] Prolonged exposure should be avoided.

-

Moisture Sensitivity: It is reported to decompose in contact with water.[3]

-

Air Sensitivity: Exposure to air should be minimized.[5]

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3][4][5]

Detailed quantitative studies on degradation kinetics under various stress conditions (e.g., temperature, humidity, light intensity) are not extensively available in the public domain. Researchers should assume the compound is labile under non-optimal conditions.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier data sheets.

| Parameter | Recommended Condition | Source |

| Temperature | 4°C or Ambient Temperature | [1][6] |

| Atmosphere | Store under an inert gas, such as nitrogen. | [1] |

| Container | Keep container tightly closed. | [3][4][7] |

| Location | Store in a dry, cool, and well-ventilated place. | [3][4] |

Experimental Protocols: General Handling and Use

While specific experimental protocols for stability testing are not available, the following general procedures for handling and use are derived from safety and handling guidelines. These practices are critical for preventing degradation and ensuring experimental reproducibility.

4.1. Aliquoting and Sample Preparation

-

Environment: Work in a controlled environment, preferably in a fume hood with low light.

-

Inert Atmosphere: If the compound is stored under nitrogen, briefly flush the container with an inert gas (nitrogen or argon) before and after opening to minimize exposure to air and moisture.

-

Weighing: Weigh the required amount of the solid quickly and accurately. Avoid prolonged exposure to the open air.

-

Dissolution: If preparing a solution, use an appropriate dry solvent. Ensure the solvent is free of water and other reactive impurities.

-

Storage of Solutions: If solutions are to be stored, they should be kept in tightly sealed vials, protected from light, and stored at a low temperature (e.g., -20°C or -80°C), depending on the solvent and desired storage duration. A test for freeze-thaw stability may be necessary for long-term projects.

4.2. General Laboratory Use

-

Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

-

Wash hands thoroughly after handling.[3]

Visualization of Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound to maintain its stability.

Caption: Workflow for Storage and Handling of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H4BrNO | CID 20510518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 89891-69-0 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 3-Bromo-4-formylbenzonitrile for Chemical Research and Drug Development

An In-depth Overview of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

3-Bromo-4-formylbenzonitrile is a versatile bifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitrile, a formyl group, and a bromine atom on a benzene ring, offers multiple reaction sites for synthetic transformations. This unique arrangement makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds. The aldehyde functionality can undergo a wide range of reactions including oxidation, reduction, and condensation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This guide provides a comprehensive overview of the commercial suppliers, physicochemical data, and a key synthetic protocol for this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is generally available in quantities ranging from milligrams to kilograms. Below is a summary of offerings from several commercial vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| Apollo Scientific | 89891-69-0 | 97% | 250mg, 1g |

| Bridge Organics | AR.047 | Not Specified | Grams |

| ChemScene | CS-0043153 | ≥97% | Inquire |

| BLD Pharm | 89891-69-0 | Inquire | Inquire |

| Ambeed | ABE89891 | Inquire | Inquire |

Physicochemical and Safety Data

Accurate physicochemical data is crucial for experimental design and execution. The following properties for this compound are sourced from comprehensive chemical databases.[1]

| Property | Value |

| Molecular Formula | C₈H₄BrNO |

| Molecular Weight | 210.03 g/mol [1] |

| CAS Number | 89891-69-0[1] |

| Appearance | Solid (form may vary) |

| Melting Point | Not Specified |

| Boiling Point | Not Specified |

| XLogP3 | 1.8[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Safety Information:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from your supplier.

Synthetic Applications and Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 3-position.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides.[2][3]

Reaction Scheme:

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 210 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

To the flask, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-formyl-[1,1'-biphenyl]-3-carbonitrile.

Visualizing Synthetic and Logical Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the typical laboratory workflow for performing a chemical synthesis and purification, such as the Suzuki-Miyaura reaction described above.

Caption: A generalized workflow for chemical synthesis and purification.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-4-formylbenzonitrile as a key building block. This versatile substrate allows for the synthesis of a wide range of biaryl compounds, which are important scaffolds in medicinal chemistry and materials science. The following sections detail the reaction principle, quantitative data from analogous reactions, a generalized experimental protocol, and a visual representation of the workflow.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1][2] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[3][4] For this compound, the reaction facilitates the formation of a new carbon-carbon bond at the C3 position, leading to the synthesis of diverse 4-formyl-[1,1'-biphenyl]-3-carbonitrile derivatives.

Data Presentation: Reaction Conditions and Yields

While specific data for a wide range of Suzuki couplings with this compound is not extensively documented in single sources, the following table summarizes typical conditions and expected yields based on analogous reactions with structurally similar aryl bromides, such as 4-bromobenzonitrile. These examples provide a strong predictive framework for reactions with this compound.

| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | ~92 |

| 3 | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~96 |

| 4 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 10 | ~90 |

| 5 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~97[5] |

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water or co-solvent (e.g., Ethanol)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL of ethyl acetate).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure biaryl product.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-4-formylbenzonitrile, a versatile building block in medicinal chemistry and materials science. The protocols cover four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Introduction

This compound is a key intermediate for the synthesis of complex organic molecules. Its three distinct functional groups—a nitrile, a formyl group, and a bromo substituent—offer orthogonal reactivity, making it a valuable scaffold for creating diverse molecular architectures. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds at the bromo-position, enabling the introduction of a wide array of substituents. These reactions are fundamental in drug discovery and development for the synthesis of novel therapeutic agents.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₄BrNO[1] |

| Molecular Weight | 210.03 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 89891-69-0[1] |

| Appearance | Off-white to yellow crystalline powder |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and THF. |

Safety Information

This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving a Pd(0) active species. The cycle typically consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide. This reaction is widely used to synthesize biaryl compounds.

Experimental Protocol: Synthesis of 4-formyl-3-phenylbenzonitrile

This protocol is based on established procedures for the Suzuki-Miyaura coupling of similar aryl bromides.[2]

Reaction Scheme:

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethanol

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

To the degassed mixture, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-formyl-3-phenylbenzonitrile.

Data Summary (Based on analogous reactions):

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 85 | 4 | 85-95 |

| Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | 85 | 4 | 90-98 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 12 | 90-99 |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a powerful method for the vinylation of aryl halides.

Experimental Protocol: Synthesis of 3-ethenyl-4-formylbenzonitrile

This protocol is based on general procedures for the Heck reaction.

Reaction Scheme:

Materials:

-

This compound

-

Styrene (or another alkene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a sealed reaction vessel, add this compound (1.0 equiv.), palladium(II) acetate (0.01 equiv.), and tri(o-tolyl)phosphine (0.02 equiv.).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

-

Add anhydrous DMF, triethylamine (1.5 equiv.), and the alkene (e.g., styrene, 1.2 equiv.).

-

Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkenyl-4-formylbenzonitrile.

Data Summary (Based on analogous reactions):

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70-85 |

| PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 18 | 65-80 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | 16 | 75-90 |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.

Experimental Protocol: Synthesis of 4-formyl-3-(phenylethynyl)benzonitrile

This protocol is adapted from standard Sonogashira coupling procedures.[3]

Reaction Scheme:

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

-

Evacuate and backfill the flask with argon or nitrogen.

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene (1.2 equiv.) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 6-12 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 4-formyl-3-(phenylethynyl)benzonitrile.

Data Summary (Based on analogous reactions):

| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 | 8 | 80-95 |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 60 | 6 | 85-98 |

| Pd(OAc)₂/XPhos | - | Cs₂CO₃ | Dioxane | 80 | 10 | 75-90 (Copper-free) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Experimental Protocol: Synthesis of 3-(morpholin-4-yl)-4-formylbenzonitrile

This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[4][5]

Reaction Scheme:

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Evacuate and backfill the tube with argon.

-

Add this compound (1.0 equiv.) and anhydrous toluene.

-

Add morpholine (1.2 equiv.) via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to give the desired 3-(morpholin-4-yl)-4-formylbenzonitrile.

Data Summary (Based on analogous reactions):

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 18 | 85-95 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 80-90 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | 12 | 88-96 |

Experimental Workflow Diagram

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

- 1. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Notes and Protocols for the Use of 3-Bromo-4-formylbenzonitrile in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-4-formylbenzonitrile, a versatile bifunctional building block, in the preparation of key pharmaceutical intermediates. The protocols detailed below offer step-by-step methodologies for leveraging its unique chemical functionalities in several critical organic transformations.

Introduction

This compound (CAS No: 89891-69-0) is a valuable starting material in medicinal chemistry due to the orthogonal reactivity of its three functional groups: a nitrile, a formyl (aldehyde), and a bromo substituent. The electron-withdrawing nature of the nitrile and formyl groups activates the aromatic ring, while the bromine atom provides a handle for cross-coupling reactions and the aldehyde allows for a wide range of condensation and amination reactions. This unique combination makes it an ideal scaffold for the synthesis of complex heterocyclic systems and substituted biaryl compounds, which are prevalent in many targeted therapies, particularly kinase inhibitors.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound is a key precursor for the synthesis of a variety of pharmaceutical intermediates, most notably for kinase inhibitors such as those targeting Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK). The dysregulation of these kinases is implicated in numerous inflammatory diseases and cancers.

Targeting the JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and cell proliferation.[1][2][3][4] Dysregulation of this pathway is a hallmark of various autoimmune disorders and cancers. Small molecule inhibitors targeting JAKs are therefore of significant therapeutic interest.[5]

Below is a diagram illustrating the canonical JAK/STAT signaling pathway.

Caption: The JAK/STAT signaling pathway and the point of inhibition.

Targeting the BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival.[6][7][8] The inhibition of BTK is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.

Below is a diagram illustrating the BTK signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-cyanobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-bromo-4-cyanobenzaldehyde as a versatile starting material. The methodologies outlined below are based on established synthetic strategies and can be adapted for the synthesis of diverse libraries of compounds for drug discovery and development.

Synthesis of Dihydropyridine Derivatives via Hantzsch Reaction

Application Note:

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that allows for the straightforward construction of the dihydropyridine core.[1][2] In this protocol, 2-bromo-4-cyanobenzaldehyde is condensed with a β-ketoester (ethyl acetoacetate) and a source of ammonia (ammonium acetate) to yield the corresponding poly-substituted 1,4-dihydropyridine.[3][4] The resulting scaffold is a key structural motif in a variety of bioactive molecules, including calcium channel blockers. The presence of the bromo and cyano functionalities on the phenyl ring of the product offers opportunities for further structural diversification through cross-coupling and other transformations.

Experimental Protocol: Synthesis of Ethyl 4-(2-bromo-4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

-

2-Bromo-4-cyanobenzaldehyde

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol

-

Standard laboratory glassware for reflux

-

Stirring and heating apparatus

Procedure:

-